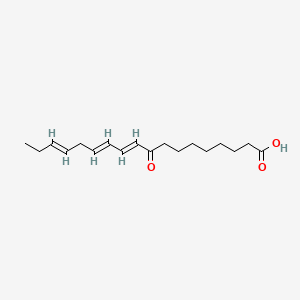
9-Oxo-10,12,15-octadecatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxo-10,12,15-octadecatrienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H28O3 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Key Findings
- Fatty Acid Metabolism : Studies have shown that treatment with 9-oxo-OTA increases fatty acid uptake and β-hydroxybutyrate secretion in murine primary hepatocytes. This effect is mediated through PPARα activation, which is crucial for fatty acid oxidation .
- Dyslipidemia Management : The activation of PPARα by 9-oxo-OTA suggests its potential use in treating dyslipidemia. The compound's ability to enhance lipid metabolism could lead to reduced levels of triglycerides and cholesterol in the bloodstream .
- Comparative Efficacy : In comparative studies, 9-oxo-OTA demonstrated stronger PPARα activation compared to other compounds like 13-oxo-octadecatrienoic acid. This positions 9-oxo-OTA as a potent candidate for further research and potential therapeutic use .
Data Table: Effects of 9-Oxo-OTA on Hepatic Lipid Metabolism
| Parameter | Control Group | 9-Oxo-OTA Treatment | Change (%) |
|---|---|---|---|
| Fatty Acid Uptake (14C-palmitic) | Baseline | Increased | +40% |
| β-Hydroxybutyrate Secretion | Baseline | Increased | +50% |
| mRNA Expression of PPARα Targets | Baseline | Increased | +30% |
Case Study 1: Tomato Extract and Lipid Metabolism
A study published in Molecular Metabolism highlights that tomato extract containing 9-oxo-OTA significantly improved lipid profiles in murine models. The research demonstrated that mice fed with diets supplemented with tomato extract exhibited enhanced fatty acid oxidation and improved metabolic parameters compared to control groups .
Case Study 2: PPARα Activation in Hepatocytes
In vitro experiments revealed that primary hepatocytes treated with 9-oxo-OTA showed a marked increase in the expression of genes involved in lipid metabolism. Specifically, the study noted a significant upregulation of Cpt1a and Hmgcs2 mRNA levels, indicating enhanced fatty acid oxidation pathways .
Propiedades
Número CAS |
64265-94-7 |
|---|---|
Fórmula molecular |
C18H28O3 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(10E,12E,15E)-9-oxooctadeca-10,12,15-trienoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3+,8-6+,14-11+ |
Clave InChI |
ACHDMUPTZYZIGR-JPAZTHTMSA-N |
SMILES |
CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O |
SMILES isomérico |
CC/C=C/C/C=C/C=C/C(=O)CCCCCCCC(=O)O |
SMILES canónico |
CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O |
Sinónimos |
9-oxo-10,12,15-octadecatrienoic acid 9-oxo-10,12,15-ODTA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















